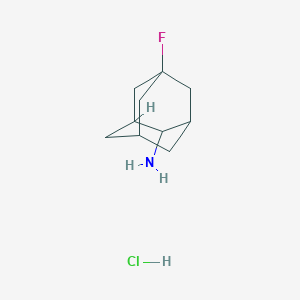

5-Fluoroadamantan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoroadamantan-2-amine hydrochloride is a chemical compound with the CAS Number: 1803581-60-3 . It has a molecular weight of 205.7 and is typically found in powder form .

Molecular Structure Analysis

The molecular formula of 5-Fluoroadamantan-2-amine hydrochloride is C10H17ClFN . The InChI code is 1S/C10H16FN.ClH/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10;/h6-9H,1-5,12H2;1H .Physical And Chemical Properties Analysis

5-Fluoroadamantan-2-amine hydrochloride is a powder . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature .Scientific Research Applications

Chemical Properties and Synthesis

Functionalized Adamantanes for Medicinal Therapeutics : Research on fluoroadamantane acids and amines, including "5-Fluoroadamantan-2-amine hydrochloride", highlights the impact of bridgehead fluorine substitution on the solution- and solid-state properties of functionalized adamantanes. Such compounds are pivotal in medicinal therapeutics due to their physicochemical parameters like acidity and lipophilicity, which are crucial for drug design. This study provides insights into how fluorination affects adamantane derivatives, potentially influencing their biological activity and pharmacokinetic profiles (Jasys et al., 2000).

Drug Delivery Systems

Controlled Drug Release : Another aspect of research focuses on polyurethane-based hydrogels for controlled drug delivery, using compounds like "5-Fluoroadamantan-2-amine hydrochloride" as model substances. These studies explore how the chemical structure of polyurethanes can be manipulated to achieve desired drug release rates, highlighting the compound's utility in developing more efficient drug delivery mechanisms (Kamaci, 2020).

Antiviral Applications

Influenza A M2 WT Protein Inhibitors : Research into aminoadamantane drugs, which include derivatives like "5-Fluoroadamantan-2-amine hydrochloride", reveals their role in blocking the membrane-embedded influenza A M2 WT ion channel protein. This highlights the potential of such compounds in antiviral therapies, providing a foundation for developing new treatments for influenza A virus infections (Konstantinidi et al., 2018).

Pharmaceutical Applications

Anticancer Agents : The synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents show the importance of functional groups, such as fluorine, in enhancing the potency of these molecules. These findings underscore the potential of "5-Fluoroadamantan-2-amine hydrochloride" and similar fluorinated compounds in the development of new anticancer drugs (Zhang et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally similar to amantadine, which is known to interact with the nmda receptor and the viral m2 protein .

Mode of Action

Based on its structural similarity to amantadine, it may also act as an antagonist at the nmda receptor, inhibiting the activity of this receptor . Additionally, it may interact with the viral M2 protein, inhibiting viral replication .

Biochemical Pathways

This could lead to downstream effects such as modulation of synaptic plasticity, learning, and memory .

Pharmacokinetics

Amantadine is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

As a potential nmda receptor antagonist, it could lead to a decrease in excitatory neurotransmission, potentially affecting neuronal function and communication .

properties

IUPAC Name |

5-fluoroadamantan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FN.ClH/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10;/h6-9H,1-5,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTZWINKWCUVCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoroadamantan-2-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Chloro-3-nitropyridin-2-yl)amino]-4-methylpentanoic acid](/img/structure/B2918579.png)

![(2-Chloro-6-fluorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2918582.png)

![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2918589.png)

![3-Fluorosulfonyloxy-5-[methyl(2,2,2-trifluoroethyl)carbamoyl]pyridine](/img/structure/B2918592.png)

![3-(3,4-Difluorophenyl)-5-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2918596.png)

![N-[(5-Methyl-2-thienyl)methyl]cyclopentanamine hydrochloride](/img/no-structure.png)

![N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine](/img/structure/B2918599.png)